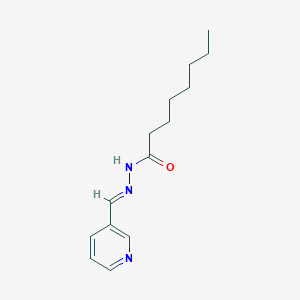

N'-(3-pyridinylmethylene)octanohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(E)-pyridin-3-ylmethylideneamino]octanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-2-3-4-5-6-9-14(18)17-16-12-13-8-7-10-15-11-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18)/b16-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXFAVDYEVTNBN-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NN=CC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N/N=C/C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The target compound differs from similar hydrazides primarily in its aliphatic backbone. Key analogues include:

Key Observations :

- Aliphatic vs. In contrast, aromatic cores (pyrazole, quinoline, indole) enable π-π stacking and interactions with biological targets, as seen in anticestode and enzyme-inhibiting analogues .

- Substituent Effects : Electron-withdrawing groups (e.g., bromo, chloro) on aromatic rings enhance stability and bioactivity by modulating electronic properties .

Q & A

Basic: What are the standard synthetic protocols for N'-(3-pyridinylmethylene)octanohydrazide?

Methodological Answer:

The synthesis typically involves condensation of octanohydrazide with 3-pyridinecarbaldehyde under reflux conditions. A general procedure includes:

- Reacting equimolar amounts of the hydrazide and aldehyde in ethanol or methanol.

- Refluxing for 5–8 hours, followed by cooling and filtration.

- Purification via recrystallization (aqueous ethanol is common) to achieve >80% yield .

Key Variables: Solvent polarity and reflux duration significantly impact yield. For derivatives, aromatic aldehydes with electron-withdrawing groups (e.g., bromo) may require extended reaction times .

Basic: Which spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Pyridinyl protons appear as a singlet at δ 8.5–9.0 ppm; the hydrazide NH signal is observed at δ 10–11 ppm. The methylene bridge (C=N) is confirmed by ¹³C NMR at ~160 ppm .

- IR: Stretching vibrations for C=N (1640–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) are diagnostic.

- Mass Spectrometry: Molecular ion peaks ([M+H]⁺) align with the theoretical mass (e.g., m/z 263.3 for C₁₄H₂₂N₄O) .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction neutralization.

- Catalysis: Acidic (e.g., p-toluenesulfonic acid) or basic (piperidine) catalysts accelerate Schiff base formation .

- Microwave Assistance: Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >85% yield .

Advanced: How to resolve discrepancies in spectroscopic data?

Methodological Answer:

- 2D NMR (HSQC, HMBC): Assigns ambiguous proton-carbon correlations, particularly for tautomeric forms of the hydrazide group .

- X-ray Crystallography: Resolves geometric isomerism (E/Z configurations) in the methylene bridge .

- Control Experiments: Repeat synthesis under inert atmosphere to rule out oxidation artifacts .

Advanced: What bioactivity assays are relevant for this compound?

Methodological Answer:

- Antimicrobial Testing: Use agar diffusion assays (e.g., against S. aureus or C. albicans) with MIC values compared to positive controls (e.g., fluconazole) .

- Antioxidant Assays: DPPH radical scavenging or FRAP tests quantify electron-donating capacity.

- Cytotoxicity: MTT assays on human cell lines (e.g., HepG2) to assess IC₅₀ values .

Advanced: How to address solubility challenges in biological testing?

Methodological Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate) at the octanoyl chain without altering the pharmacophore .

Advanced: How to statistically analyze conflicting bioactivity results?

Methodological Answer:

- Dose-Response Curves: Fit data to nonlinear regression models (e.g., Hill equation) to compare EC₅₀ values across studies.

- ANOVA with Tukey’s Test: Identifies significant differences between experimental groups.

- Meta-Analysis: Pool data from multiple studies to assess effect sizes and heterogeneity .

Advanced: How to evaluate compound stability under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determines decomposition temperature (Td >200°C indicates thermal stability).

- HPLC Monitoring: Track degradation products after exposure to light, humidity, or pH extremes (e.g., 0.1 M HCl/NaOH) .

Advanced: How to perform computational docking studies?

Methodological Answer:

- Target Selection: Prioritize enzymes with known hydrazide interactions (e.g., enoyl-ACP reductase for antimicrobial activity).

- Software: Use AutoDock Vina or Schrödinger Suite with the compound’s 3D structure (optimized via DFT calculations).

- Validation: Compare docking scores with experimental IC₅₀ values .

Advanced: How to design mechanistic studies for its bioactivity?

Methodological Answer:

- Radiolabeling: Incorporate ¹⁴C at the hydrazide group to track metabolic pathways.

- Enzyme Inhibition Assays: Measure activity against target enzymes (e.g., β-lactamase) pre/post incubation with the compound.

- ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.